3-methyl-2-[3-(pyrrolidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole
Description
Properties
IUPAC Name |
3-methyl-2-(3-pyrrolidin-1-ylpyrazin-2-yl)-4,5,6,7-tetrahydroindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5/c1-12-13-6-2-3-7-14(13)19-21(12)16-15(17-8-9-18-16)20-10-4-5-11-20/h8-9H,2-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVJOOAINSEWRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NN1C3=NC=CN=C3N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-2-[3-(pyrrolidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole (CAS Number: 2415512-51-3) is a novel compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 283.37 g/mol. The structure features a tetrahydroindazole core substituted with a pyrrolidine and a pyrazine ring, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2415512-51-3 |
| Molecular Formula | C₁₆H₂₁N₅ |
| Molecular Weight | 283.37 g/mol |
Antitumor Activity
Recent studies have indicated that indazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy in inhibiting various kinases involved in tumor progression. Specifically, derivatives have been tested against pan-Pim kinases, showing IC50 values in the nanomolar range (e.g., IC50 = 0.4 nM for Pim-1) .
Inhibition of Kinase Activity
The compound's structure suggests potential as a kinase inhibitor. Kinases are critical in signaling pathways that regulate cell growth and survival. Research indicates that similar indazole derivatives can inhibit kinases associated with cancer proliferation. For example, select compounds demonstrated effective inhibition of the Pim kinase family with low IC50 values .
Anti-inflammatory Properties
Indazole derivatives also possess anti-inflammatory properties. In vitro assays have shown that certain related compounds significantly suppress COX-2 activity, a key enzyme in the inflammatory response. The reported IC50 values for these compounds were comparable to established anti-inflammatory drugs such as celecoxib .
Case Studies
- Antitumor Efficacy : A study involving the administration of indazole derivatives in cancer models demonstrated reduced tumor growth and enhanced apoptosis in cancer cells. The mechanism was linked to the inhibition of specific kinases that promote cell survival .
- Inflammation Models : In carrageenan-induced paw edema models, related compounds displayed significant reductions in inflammation markers, suggesting therapeutic potential for inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Pyrrolidine Ring : Enhances binding affinity to target proteins.
- Pyrazine Substitution : May increase solubility and bioavailability.
Research into SAR has shown that modifications to the indazole core can significantly affect potency and selectivity against various biological targets .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of indazole derivatives, including 3-methyl-2-[3-(pyrrolidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole, as anticancer agents. These compounds have shown efficacy in inhibiting tumor growth through mechanisms that disrupt mitotic processes. For instance, research indicates that certain indazole derivatives can bind to tubulin and interfere with cell division during the M-phase of the cell cycle .
Antimicrobial Properties
The compound has demonstrated promising antimicrobial activity. Pyrazole derivatives similar to this compound have been evaluated for their ability to inhibit bacterial and fungal growth. Studies employing the MTT assay have confirmed that these compounds can effectively reduce the viability of various pathogens .
Anti-inflammatory Effects
Research has also focused on the anti-inflammatory properties of this compound. In vitro studies using human red blood cell membrane stabilization methods have shown that it can inhibit inflammation markers effectively. The binding affinity of related compounds to cyclooxygenase receptors suggests a mechanism for their anti-inflammatory action .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the indazole and pyrrolidine moieties can significantly influence biological activity. The following table summarizes key structural features and their corresponding biological activities:
| Structural Feature | Activity Type | Observations |
|---|---|---|
| Indazole core | Anticancer | Interferes with tubulin dynamics during mitosis |
| Pyrrolidine substitution | Antimicrobial | Enhances binding affinity to bacterial targets |
| Methyl group at position 3 | Anti-inflammatory | Increases potency against inflammation markers |
Synthetic Pathways
The synthesis of this compound involves several steps that typically include the formation of key intermediates through reactions such as cyclization and alkylation. The following synthetic route has been proposed:
- Formation of Indazole Core : Starting from appropriate hydrazones or hydrazines.
- Pyrrolidine Attachment : Utilizing nucleophilic substitution reactions to introduce the pyrrolidine moiety.
- Methylation : Applying methylating agents to achieve the desired methyl substitution at position 3.
This methodology not only ensures high yield but also allows for structural modifications that can enhance biological activity.
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models:
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values comparable to established chemotherapeutics. The mechanism was attributed to its ability to disrupt microtubule formation .
Case Study 2: Antimicrobial Testing
In a series of antimicrobial assays against Staphylococcus aureus and Escherichia coli, derivatives of this compound showed significant inhibition zones compared to control groups. The results indicated a potential for development into therapeutic agents against resistant strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 3-methyl-2-[3-(pyrrolidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole, differing in substituents, saturation, or heterocyclic frameworks:
3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole Hydrochloride
- Structure : Features a chloromethyl group at position 3 instead of the methyl-pyrrolidinylpyrazine moiety.
- Molecular Formula : C₈H₁₂Cl₂N₂ (vs. C₁₆H₂₀N₆ for the target compound).
- Molecular Weight : 207.1 g/mol (vs. 296.4 g/mol).
- However, it reduces steric bulk compared to the pyrrolidinylpyrazine substituent, which may limit target selectivity .
3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole
- Structure : Substituted with an isopropyl group at position 3.
- Molecular Formula : C₁₁H₁₈N₂ (vs. C₁₆H₂₀N₆).
- Key Differences : The isopropyl group introduces greater lipophilicity (logP ~3.5 estimated) compared to the target compound’s polar pyrrolidinylpyrazine group. This could enhance membrane permeability but reduce solubility in aqueous media .
1-Ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole
- Structure : Contains a pyrazine ring at position 3 and an ethyl group at position 1.
- Molecular Formula : C₁₃H₁₆N₄ (CAS: 2097954-15-7).
- Key Differences: The ethyl group at N1 may alter metabolic stability (e.g., cytochrome P450 interactions) compared to the target compound’s methyl group.
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine Derivatives
- Structure : Fused pyrazole-triazole-pyrimidine systems (e.g., compounds 7 and 9 in ).
- Key Differences : These tricyclic systems exhibit planar aromaticity, contrasting with the partially saturated tetrahydroindazole core of the target compound. Planar structures may improve DNA intercalation but reduce blood-brain barrier penetration .
Patent Compounds with Pyrazolo-Pyrazine Cores
- Examples: 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[(3S)-3-[(diethylamino)methyl]pyrrolidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one ().
- However, increased molecular weight (~500 g/mol) may reduce bioavailability compared to the target compound .
Structural and Functional Analysis Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Tetrahydroindazole | 3-methyl, 2-(pyrrolidinylpyrazine) | 296.4 | Balanced lipophilicity, H-bond potential |
| 3-(Chloromethyl)-tetrahydroindazole HCl | Tetrahydroindazole | 3-chloromethyl | 207.1 | High reactivity, lower selectivity |
| 3-Isopropyl-tetrahydroindazole | Tetrahydroindazole | 3-isopropyl | 178.3 | High lipophilicity, low solubility |
| 1-Ethyl-3-(pyrazin-2-yl)-tetrahydroindazole | Tetrahydroindazole | 1-ethyl, 3-pyrazine | 228.3 | Moderate metabolic stability |
| Pyrazolo-triazolo-pyrimidine derivatives | Tricyclic aromatic | Fused triazole-pyrimidine | ~300–350 | DNA intercalation potential |
| Patent pyrazolo-pyrazine derivatives | Pyrazolo-pyrazine | Pyrrolidinyl, pyrido-pyrimidinone | ~450–500 | Kinase inhibition, low bioavailability |
Research Implications and Limitations
- Structural Insights : The pyrrolidinylpyrazine group in the target compound may confer selectivity for amine-binding pockets in enzymes (e.g., kinases) compared to simpler substituents like chloromethyl or isopropyl .
- Gaps in Data : Direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence. Comparisons are inferred from structural analogs.
Q & A
Q. Q1: What methodological approaches are recommended for optimizing the synthesis of 3-methyl-2-[3-(pyrrolidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole to improve yield and purity?
Answer:
- Reaction Condition Optimization : Adjust solvent polarity (e.g., ethanol vs. methanol) and temperature to favor cyclocondensation. Acidic or basic catalysts (e.g., HCl or KOH) can enhance reaction efficiency.
- Catalytic Systems : Transition metal catalysts (e.g., Pd or Cu) or enzymatic methods may reduce by-products under milder conditions .
- Continuous Flow Processes : Industrial-scale synthesis often employs flow reactors to enhance reproducibility and scalability .
- Characterization : Use HPLC or GC-MS to monitor reaction progress and purity. Reference spectral libraries (e.g., NMR, IR) from structurally analogous pyrazolo-pyrazine derivatives for validation .
Q. Q2: How can researchers effectively characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
Answer:
- Spectroscopic Techniques :
- Computational Tools :
Advanced Research Questions
Q. Q3: How should researchers design experiments to investigate the compound’s stability under varying pH, temperature, and light exposure conditions?
Answer:
- Accelerated Stability Studies :
- pH Stability : Incubate the compound in buffered solutions (pH 1–12) and monitor degradation via LC-MS .
- Thermal Stress Testing : Use differential scanning calorimetry (DSC) to identify decomposition thresholds .
- Photostability : Expose to UV/Vis light (ICH Q1B guidelines) and quantify degradation products .
- Data Interpretation : Apply kinetic models (e.g., Arrhenius equation) to predict shelf-life under standard storage conditions .
Q. Q4: What strategies are effective for resolving contradictions in biological activity data across different assay systems?
Answer:
- Assay Validation :
- Mechanistic Studies :
Q. Q5: How can computational modeling be integrated with experimental data to elucidate the compound’s structure-activity relationships (SAR)?
Answer:
- Hybrid Workflow :
- Docking Studies : Predict binding poses against target proteins (e.g., kinases) using crystal structures from the PDB .
- MD Simulations : Assess ligand-protein complex stability over nanosecond timescales .
- QSAR Modeling : Corrogate experimental IC50 values with electronic descriptors (e.g., logP, polar surface area) .
- Validation : Synthesize top-ranked analogs from virtual libraries and test in vitro/in vivo .
Q. Q6: What experimental frameworks are suitable for studying the compound’s pharmacokinetic (PK) and toxicity profiles in preclinical models?
Answer:
- PK Studies :
- Toxicity Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
